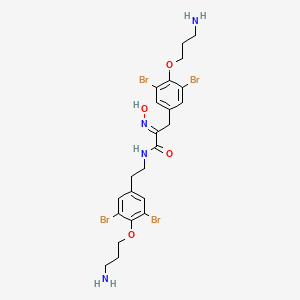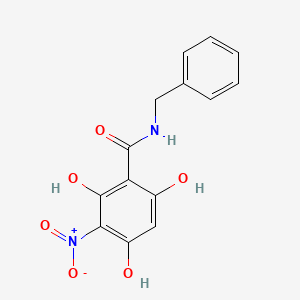![molecular formula C16H11N B14286449 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine CAS No. 117635-48-0](/img/structure/B14286449.png)
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is a chemical compound that belongs to the class of 1,3-diynes. This compound features a pyridine ring substituted with a butadiyne chain, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine typically involves the coupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of the catalysts at 60°C for 10 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks the pyridine ring.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Contains methoxy groups instead of the methyl group.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar but with different substitution patterns on the phenyl rings.
Uniqueness
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
特性
CAS番号 |
117635-48-0 |
|---|---|
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C16H11N/c1-14-9-11-15(12-10-14)6-2-3-7-16-8-4-5-13-17-16/h4-5,8-13H,1H3 |
InChIキー |
PQBZSTAYKLHVJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


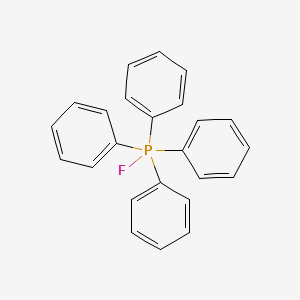

![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
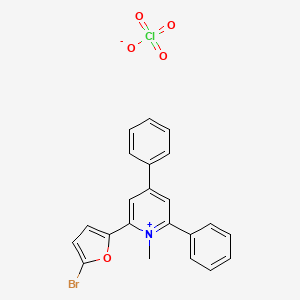
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
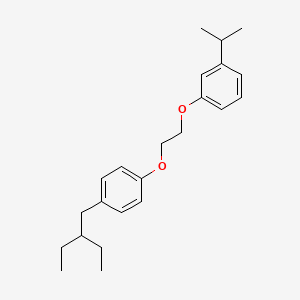
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
